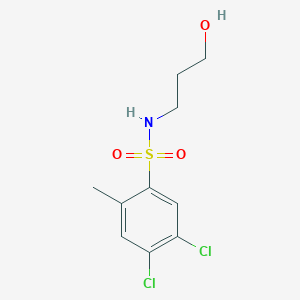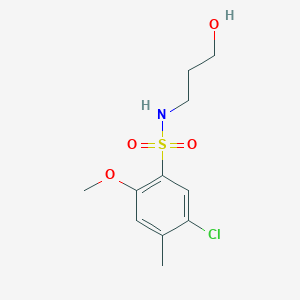
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a chemical compound that is widely used in scientific research due to its unique properties. It is a member of the benzodiazole family of compounds, which are known for their diverse range of biological activities.
Applications De Recherche Scientifique
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is a critical regulator of neuronal development and function. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK5 activity. It has also been used as a tool compound to study the role of CDK5 in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves the inhibition of CDK5 activity. CDK5 is a serine/threonine kinase that is involved in the regulation of neuronal development and function. It is also implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound binds to the ATP-binding pocket of CDK5 and prevents its activation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK5 activity. It has also been implicated in the regulation of neuronal development and function. The compound has been shown to enhance the differentiation of embryonic stem cells into neurons and promote neurite outgrowth in cultured neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a potent inhibitor of CDK5 activity and has been extensively used as a tool compound in scientific research. Its advantages include its high potency and specificity for CDK5, which allows for the selective inhibition of CDK5 activity without affecting other kinases. However, its limitations include its low solubility in aqueous solutions, which can limit its use in certain experimental systems. Additionally, the compound has been shown to induce off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has numerous potential future directions for scientific research. One potential direction is the development of more potent and selective CDK5 inhibitors based on the structure of the compound. Another potential direction is the investigation of the compound's effects on other biological pathways and processes. Finally, the compound's potential therapeutic applications in the treatment of neurodegenerative diseases and cancer should be further explored.
Méthodes De Synthèse
The synthesis of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves the reaction of 2-aminobenzophenone with p-chloro-m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Propriétés
Nom du produit |
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole |
|---|---|
Formule moléculaire |
C16H15ClN2O2S |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-9-16(11(2)8-13(10)17)22(20,21)19-12(3)18-14-6-4-5-7-15(14)19/h4-9H,1-3H3 |
Clé InChI |
ILTAGQOKAYKETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)
![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)



